molecular formula C6H11NO2 B046451 1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid CAS No. 116500-72-2

1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid

Cat. No. B046451
M. Wt: 129.16 g/mol
InChI Key: OWYKWRBYBBHPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is an amino acid derivative that has gained significant attention in the field of chemical synthesis and biological research. ADMC is a cyclopropane-containing amino acid that exhibits unique chemical and biological properties, making it an attractive target for drug discovery and other applications.

Mechanism Of Action

The mechanism of action of ADMC is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. It has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.

Biochemical And Physiological Effects

ADMC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channel activity. It has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

ADMC has several advantages as a research tool, including its unique chemical structure and biological properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its use in vivo may be limited by its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several potential future directions for research on ADMC, including the development of more selective analogs and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of ADMC and its effects on neuronal function and behavior.

Synthesis Methods

The synthesis of ADMC can be achieved through various methods, including the reaction of cyclopropanecarboxylic acid with ammonia and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with hydroxylamine and formaldehyde. The latter method produces ADMC in high yield and purity.

Scientific Research Applications

ADMC has been widely studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising target for the treatment of various neurological disorders and pain management.

properties

CAS RN

116500-72-2

Product Name

1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-amino-2,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

OWYKWRBYBBHPFS-UHFFFAOYSA-N

SMILES

CC1C(C1(C(=O)O)N)C

Canonical SMILES

CC1C(C1(C(=O)O)N)C

synonyms

Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, stereoisomer (9CI)

Origin of Product

United States

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